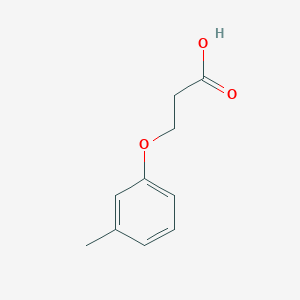

3-(3-Methylphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-8-3-2-4-9(7-8)13-6-5-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMDDTCGPFWGGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353771 | |

| Record name | 3-(3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25173-36-8 | |

| Record name | 3-(3-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-methylphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 3-(3-Methylphenoxy)propanoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid, also known as 3-(m-tolyloxy)propanoic acid, is an aromatic ether and carboxylic acid derivative. Its structural features, comprising a phenoxy ring substituted with a methyl group and a propanoic acid chain, make it a compound of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its known physical and chemical properties, drawing from available database information. Due to a lack of specific experimental data in readily accessible literature, this guide also includes generalized experimental protocols for the determination of key physicochemical parameters.

Chemical Identity and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. It is important to note that while identifiers are confirmed, many of the quantitative physical properties are computationally predicted and await experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 3-(m-tolyloxy)propanoic acid, 3-(3-Methylphenoxy)propionic Acid | PubChem |

| CAS Number | 25173-36-8 | PubChem |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem |

| Molecular Weight | 180.20 g/mol | PubChem |

| Calculated LogP | 1.894 | Chemdiv |

| Calculated LogD (-0.7759) | -0.7759 | Chemdiv |

| Calculated LogSw | -1.9633 | Chemdiv |

| Polar Surface Area | 36.04 Ų | Chemdiv |

| Hydrogen Bond Donors | 1 | Chemdiv |

| Hydrogen Bond Acceptors | 4 | Chemdiv |

Note: LogP (octanol-water partition coefficient), LogD (distribution coefficient at a specific pH), and LogSw (logarithm of aqueous solubility) are crucial parameters in drug development for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Chemical Properties and Safety

Reactivity: The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the ether linkage.

-

The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction. Its acidity is influenced by the electron-donating nature of the methyl group on the phenoxy ring.

-

The ether linkage is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr or HI).

-

The aromatic ring can undergo electrophilic substitution reactions, with the position of substitution directed by the activating methyl and ether groups.

Safety and Handling: According to GHS hazard statements, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mort

3-(3-Methylphenoxy)propanoic acid CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methylphenoxy)propanoic acid, also known as 3-(m-tolyloxy)propionic acid, is an organic compound belonging to the class of aryloxyalkanoic acids. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthesis protocol, and potential applications in research and drug development, based on the activities of structurally related compounds.

Chemical Identity and Molecular Structure

The fundamental identification and structural details of this compound are crucial for any scientific endeavor.

CAS Number: 25173-36-8[1]

Molecular Formula: C₁₀H₁₂O₃[1][2]

IUPAC Name: this compound[1]

The molecular structure consists of a propanoic acid moiety linked to a m-cresol group through an ether linkage.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 180.2 g/mol | [2] |

| logP | 1.894 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Polar Surface Area | 36.04 Ų | [2] |

| Stereo | Achiral | [2] |

| InChI Key | CMDDTCGPFWGGTB-UHFFFAOYSA-N | [2] |

Experimental Protocols: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative procedure can be outlined based on the well-established Williamson ether synthesis, which is commonly used for preparing similar aryloxyalkanoic acids.[3][4][5]

General Synthesis Workflow: Williamson Ether Synthesis

The synthesis involves the reaction of m-cresol with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid) in the presence of a strong base.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

This protocol is adapted from the synthesis of structurally similar compounds and should be optimized for the specific reactants.

Materials:

-

m-Cresol

-

3-Chloropropanoic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

Saturated sodium bicarbonate solution

Procedure:

-

Deprotonation: In a suitable reaction vessel, dissolve m-cresol in an aqueous solution of sodium hydroxide. Gentle warming may be applied to facilitate dissolution. This step generates the sodium m-cresolate, a potent nucleophile.

-

Nucleophilic Substitution: To the solution of sodium m-cresolate, add 3-chloropropanoic acid. Heat the reaction mixture, for instance in a water bath at 90-100°C, for approximately one hour to facilitate the S_N2 reaction.

-

Cooling and Dilution: After the reaction period, cool the mixture to room temperature and dilute with water.

-

Acidification: Acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the solution is acidic (test with litmus paper). This will precipitate the crude this compound.

-

Extraction: Transfer the acidic mixture to a separatory funnel and extract the product into diethyl ether.

-

Washing: Wash the ether layer sequentially with water and a saturated sodium bicarbonate solution. The product, being a carboxylic acid, will be deprotonated by the bicarbonate and move into the aqueous layer.

-

Isolation of Crude Product: Carefully collect the aqueous bicarbonate layer. Re-acidify this layer with concentrated HCl to precipitate the crude product.

-

Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from a minimal amount of hot water to obtain the purified this compound.

-

Characterization: Dry the purified crystals and characterize them by determining their melting point and using spectroscopic methods such as NMR, IR, and mass spectrometry.

Potential Applications in Drug Development

While specific biological activities for this compound are not extensively reported, its structural class, aryl propionic acid derivatives, is of significant interest in medicinal chemistry.

Many aryl propionic acid derivatives are known to possess a wide range of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: This class of compounds includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

-

Anticancer Properties: Recent studies have explored derivatives of 3-aminopropanoic acid as potential anticancer agents, showing activity against various cancer cell lines.

-

Antimicrobial and Anticonvulsant Activities: Some aryl propionic acid derivatives have also been investigated for their potential as antibacterial and anticonvulsant agents.

Given these precedents, this compound and its derivatives represent a scaffold of interest for the development of novel therapeutic agents. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate its specific pharmacological profile.

Safety and Handling

Based on information for similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. All handling should be performed in a well-ventilated area or a fume hood.

References

- 1. This compound | C10H12O3 | CID 752313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. 2-(2-METHYLPHENOXY)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-(3-Methylphenoxy)propanoic Acid

This technical guide provides a comprehensive overview of 3-(3-Methylphenoxy)propanoic acid, detailing its chemical identity, physicochemical properties, and a plausible synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the systematic name This compound is a carboxylic acid derivative featuring a 3-methylphenoxy group attached to a propanoic acid backbone.[1]

Synonyms:

-

3-(m-tolyloxy)propanoic acid[1]

-

3-(3-Methylphenoxy)propionic Acid[1]

-

Propanoic acid, 3-(3-methylphenoxy)-[1]

-

CAS Number: 25173-36-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.2 g/mol | [1][2] |

| logP | 1.894 | [2] |

| Polar Surface Area | 36.04 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Synthesis Protocol (General Approach)

Reaction Scheme:

A general two-step synthesis would involve:

-

Step 1: Williamson Ether Synthesis. Reaction of m-cresol with a suitable 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) in the presence of a base.

-

Step 2: Ester Hydrolysis. Conversion of the resulting ester to the carboxylic acid by acidic or basic hydrolysis.

General Experimental Procedure:

-

Step 1: Synthesis of Ethyl 3-(3-methylphenoxy)propanoate.

-

To a solution of m-cresol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

-

Stir the mixture at room temperature, then add ethyl 3-bromopropanoate dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the intermediate ester.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the purified ethyl 3-(3-methylphenoxy)propanoate in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Acidify the aqueous solution with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be performed for further purification.

-

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Extensive searches of publicly available scientific literature and databases did not yield specific information on the biological activity or associated signaling pathways for this compound. While many aryl propionic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, there is no direct evidence to suggest that this specific compound shares this mechanism of action. Further research is required to elucidate any potential biological effects and the underlying molecular mechanisms.

Conclusion

This technical guide has summarized the known chemical and physical properties of this compound. A general, plausible synthetic route has been proposed based on well-established organic chemistry principles. However, a significant data gap exists in the scientific literature regarding its biological activity, mechanism of action, and detailed, validated experimental protocols for its synthesis and analysis. This presents an opportunity for future research to explore the potential therapeutic or other applications of this compound.

References

An In-depth Technical Guide to 3-(3-Methylphenoxy)propanoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methylphenoxy)propanoic acid, a member of the phenoxypropanoic acid class of organic compounds. While specific historical records detailing its initial discovery are scarce, its synthesis logically follows from established chemical principles, primarily the Williamson ether synthesis. This document outlines its physicochemical properties, a detailed, plausible experimental protocol for its synthesis, and discusses its potential biological activities in the context of the broader class of arylpropionic acids. The lack of extensive biological studies on this specific molecule presents an opportunity for future research and screening initiatives.

Introduction

This compound, also known as 3-(m-tolyloxy)propanoic acid, belongs to the family of aryloxyalkanoic acids. This class of compounds has garnered significant scientific interest due to the diverse biological activities exhibited by its members, ranging from herbicidal to anti-inflammatory properties. While prominent members of this family, such as the herbicide Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), are well-documented, the history of this compound is less defined in the scientific literature. Its existence is noted in chemical databases and supplier catalogs, suggesting its role as a chemical intermediate or a compound for screening libraries. This guide aims to consolidate the available technical data and provide a foundational understanding of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for understanding its behavior in chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 25173-36-8 | [1] |

| Appearance | Solid (predicted) | |

| LogP | 1.894 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Polar Surface Area | 36.04 Ų | [2] |

History and Discovery

It is highly probable that this compound was first synthesized as part of broader investigations into the structure-activity relationships of aryloxyalkanoic acids. Its synthesis would have been a logical extension of the chemical methodologies used to produce related compounds. The primary route for its synthesis is the Williamson ether synthesis, a robust and versatile method for forming ethers that has been in use since the mid-19th century.

Experimental Protocols: Synthesis

The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.

Synthesis of this compound via Williamson Ether Synthesis

Reaction: This synthesis proceeds by the reaction of m-cresol (3-methylphenol) with a 3-halopropanoic acid (e.g., 3-chloropropanoic acid or 3-bromopropanoic acid) in the presence of a base.

Workflow Diagram:

Caption: Williamson ether synthesis workflow for this compound.

Detailed Methodology:

-

Deprotonation of m-Cresol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of m-cresol in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add at least two equivalents of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The second equivalent is required to neutralize the carboxylic acid of the haloalkane. The mixture is stirred until the m-cresol is completely converted to the sodium or potassium 3-methylphenoxide salt.

-

Nucleophilic Substitution: To the solution of the 3-methylphenoxide, add one equivalent of a 3-halopropanoic acid (e.g., 3-chloropropanoic acid).

-

Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitates, it can be filtered off. The solvent is then typically removed under reduced pressure.

-

The residue is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to precipitate the crude this compound.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Potential Biological Activity and Signaling Pathways

There is a lack of specific biological data for this compound in the public domain. However, based on its structural similarity to other well-studied arylpropionic acids, we can infer potential areas of biological activity. This class of compounds is known to interact with various biological targets.

Potential as a Non-Steroidal Anti-inflammatory Drug (NSAID)

Many 2-arylpropionic acids are potent NSAIDs, with ibuprofen and naproxen being prominent examples. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Potential Signaling Pathway: COX Inhibition

Arylpropionic acids can inhibit both COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that are involved in inflammation, pain, and fever. By blocking this conversion, arylpropionic acids can reduce the symptoms of inflammation.

Caption: Potential mechanism of action for arylpropionic acids via COX inhibition.

It is important to note that without experimental validation, the activity of this compound as a COX inhibitor remains speculative.

Other Potential Activities

Given the structural diversity and varied applications of phenoxyalkanoic acids, this compound could potentially exhibit other biological activities, including:

-

Herbicidal Activity: As a phenoxypropanoic acid, it shares a core structure with herbicides like Mecoprop. These compounds act as synthetic auxins, disrupting plant growth.

-

Antimicrobial Activity: Some arylpropionic acid derivatives have been shown to possess antibacterial and antifungal properties.

-

Anticancer Properties: Research has explored certain propanoic acid derivatives for their potential as anticancer agents.

Conclusion and Future Directions

This compound is a compound with a clear synthetic pathway but a largely unexplored history and biological profile. The information presented in this guide provides a solid foundation for researchers interested in this molecule. The lack of specific biological data represents a significant opportunity for future research. Screening of this compound for various biological activities, including anti-inflammatory, herbicidal, antimicrobial, and anticancer properties, could reveal novel applications. Further studies to elucidate its mechanism of action and potential molecular targets would be of great value to the scientific community.

References

3-(3-Methylphenoxy)propanoic Acid: An Examination of Undisclosed Biological Activities

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the biological activities of 3-(3-Methylphenoxy)propanoic acid. This technical overview addresses the absence of data for this specific chemical compound and provides context based on structurally similar molecules.

Researchers, scientists, and drug development professionals should be aware that foundational research into the pharmacological and biological effects of this compound appears to be absent from peer-reviewed publications. Major chemical and biological databases provide basic physicochemical properties but do not contain any studies detailing its interaction with biological systems.

Chemical Identity

| Property | Value | Source |

| Molecular Formula | C10H12O3 | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| CAS Number | 25173-36-8 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Potential Areas of Interest Based on Structural Analogs

While no direct data exists for this compound, the structurally related compound Mecoprop, or (±)-2-(4-chloro-2-methylphenoxy)propanoic acid, is a widely used herbicide.[2][3] Mecoprop functions by mimicking the plant growth hormone auxin, leading to uncontrolled growth and eventual death of broadleaf weeds.[2] The structural similarity between this compound and Mecoprop suggests that it may have been synthesized or investigated for similar herbicidal or plant growth-regulating properties. However, without experimental data, this remains speculative.

Conclusion

The absence of published research on this compound prevents a detailed analysis of its potential biological activities. No quantitative data, experimental protocols, or established signaling pathways associated with this compound could be identified. Therefore, it is not possible to provide the requested in-depth technical guide, including data tables and diagrams. Further research would be required to elucidate any potential pharmacological or biological effects of this compound.

References

Literature review on the synthesis of phenoxypropanoic acids.

For Researchers, Scientists, and Drug Development Professionals

Phenoxypropanoic acids and their derivatives are a significant class of compounds in medicinal chemistry and materials science. Notably, chiral 2-aryloxypropanoic acids are the core structure of the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs), making their efficient and stereoselective synthesis a topic of considerable interest. This technical guide provides a comprehensive review of the primary synthetic routes to phenoxypropanoic acids, with a focus on detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows.

Core Synthetic Methodologies

The two most prevalent methods for the synthesis of phenoxypropanoic acids are the Williamson ether synthesis and the Ullmann condensation. Each approach offers distinct advantages and is suited to different substrate scopes and scales of production.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely utilized method for forming the ether linkage in phenoxypropanoic acids.[1][2] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3][4] For the synthesis of phenoxypropanoic acids, this typically involves the reaction of a substituted phenol with a 2-halopropanoic acid or its ester, followed by hydrolysis if an ester is used.[5][6][7]

Reaction Scheme:

The general two-step process when starting with an ester of 2-halopropanoic acid is as follows:

-

Step 1: Ether Formation: A phenol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 2-halopropanoate ester.[1]

-

Step 2: Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions followed by acidification, to yield the final phenoxypropanoic acid.[1][5]

A key consideration in this synthesis is the choice of the alkyl halide, as primary halides are preferred to minimize competing elimination reactions.[2][5] While 2-halopropionates are secondary halides, careful optimization of reaction conditions can lead to good yields.[5] The reactivity of the halide is also a factor, with bromides and iodides being more reactive than chlorides.[5]

Detailed Experimental Protocol: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid [1][5]

This protocol describes the synthesis starting from 4-phenylphenol and ethyl 2-bromopropionate.

Reagents and Materials:

-

4-Phenylphenol

-

Ethyl 2-bromopropionate

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1][5]

-

Hydrochloric Acid (HCl) for acidification

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

Ether Formation:

-

Dissolve 4-phenylphenol (1 equivalent) in a suitable solvent such as ethanol or anhydrous acetone in a round-bottom flask.[1][5]

-

Add a base such as sodium hydroxide (1.1 equivalents) or finely ground potassium carbonate (excess) and stir until the phenol is completely converted to the phenoxide.[1][5]

-

Add ethyl 2-bromopropionate (1.2 equivalents) dropwise to the solution.[5]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

-

Work-up and Ester Hydrolysis:

-

After completion, cool the reaction mixture and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

To hydrolyze the ester, add an aqueous solution of a strong base (e.g., NaOH) and heat the mixture to reflux for 2-4 hours.[5]

-

Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the carboxylic acid.[1]

-

-

Purification:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.[5]

-

Wash the solid with cold water to remove any remaining inorganic salts.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[1]

-

Dry the purified crystals under vacuum to obtain the final product.[5]

-

Experimental Workflow for Williamson Ether Synthesis

Caption: Experimental workflow for the Williamson ether synthesis.

Ullmann Condensation

The Ullmann condensation is an alternative method for forming the aryl ether bond, particularly useful when the Williamson ether synthesis is not effective.[1] This reaction involves a copper-catalyzed coupling of an aryl halide with a phenol.[8][9] Modern variations of the Ullmann reaction have improved upon the traditionally harsh reaction conditions, which often required high temperatures and stoichiometric amounts of copper.[8][9]

Reaction Scheme:

The Ullmann condensation can directly couple a phenol with a 2-halopropanoic acid in the presence of a copper catalyst and a base to form the phenoxypropanoic acid in a single step.[1]

Detailed Experimental Protocol: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid [1]

Reagents and Materials:

-

4-Phenylphenol

-

2-Bromopropanoic acid

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

-

Schlenk tube or similar vessel for an inert atmosphere

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a Schlenk tube under an inert atmosphere, add 4-phenylphenol (1 equivalent), 2-bromopropanoic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).[1]

-

Add anhydrous DMF or DMSO as the solvent.

-

-

Reaction:

-

Heat the reaction mixture, often to temperatures above 100°C, and stir until the starting materials are consumed, as monitored by TLC or HPLC.[8]

-

-

Work-up and Purification:

-

Cool the reaction mixture and dilute it with water.

-

Acidify the mixture with hydrochloric acid to a pH of 2.[1]

-

Extract the product with an organic solvent such as ethyl acetate.[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

-

Ullmann Condensation Reaction Mechanism

Caption: Simplified mechanism of the Ullmann condensation.

Synthesis of Chiral Phenoxypropanoic Acids

The biological activity of many phenoxypropanoic acid derivatives, particularly the "profen" NSAIDs, is highly dependent on their stereochemistry, with the (S)-enantiomer often being the active form.[10] Consequently, methods for the enantioselective synthesis of these compounds are of great importance.

One common approach is the asymmetric hydrogenation of a prochiral α-aryl acrylic acid using a chiral catalyst, such as a Ruthenium-BINAP complex.[10] Another strategy involves the use of chiral auxiliaries to control the stereochemistry during the synthesis.[11] Furthermore, resolution techniques, including enzymatic resolution and crystallization-induced chiral inversion, can be employed to separate enantiomers or convert an undesired enantiomer into the desired one.[12][13]

General Workflow for Enantioselective Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Predicted Spectroscopic Data of 3-(3-Methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-(3-Methylphenoxy)propanoic acid. The document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the standard experimental protocols for the acquisition of such data and includes visualizations to illustrate key concepts and workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~6.7-7.2 | Multiplet | 4H | Ar-H |

| ~4.2 | Triplet | 2H | -O-CH₂- |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175 | -COOH |

| ~158 | Ar-C-O |

| ~140 | Ar-C-CH₃ |

| ~130 | Ar-CH |

| ~122 | Ar-CH |

| ~121 | Ar-CH |

| ~112 | Ar-CH |

| ~65 | -O-CH₂- |

| ~34 | -CH₂-COOH |

| ~21 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2850-3000 | Medium | C-H stretch (Aliphatic & Aromatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1580-1600 | Medium-Strong | C=C stretch (Aromatic) |

| ~1240 | Strong | C-O stretch (Aryl Ether) |

| ~1170 | Strong | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 180 | [M]⁺ (Molecular Ion) |

| 107 | [M - CH₂CH₂COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms.

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is converted to a spectrum by Fourier transformation. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by using a chromatographic separation method such as Gas Chromatography (GC) or Liquid Chromatography (LC). For direct infusion, the sample is dissolved in a suitable solvent and injected into the ion source.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the structural relationships within this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure and Predicted Spectral Features.

Solubility profile of 3-(3-Methylphenoxy)propanoic acid in various solvents.

Solubility Profile of 3-(3-Methylphenoxy)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of publicly available quantitative solubility data, this document offers a predicted solubility profile based on the compound's chemical structure and the general properties of aromatic carboxylic acids. Detailed experimental protocols for determining solubility are provided to enable researchers to generate quantitative data. This guide is intended for professionals in the fields of chemical research and drug development to facilitate formulation studies and experimental design.

Introduction

This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility in various solvents is crucial for its development, formulation, and application. This guide addresses the solubility of this compound, providing both a theoretical assessment and practical methodologies for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties, obtained from established chemical databases, provide a foundation for predicting its solubility behavior.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| logP (predicted) | 1.894 | [2] |

| logSw (predicted) | -1.9633 | [2] |

| Polar Surface Area | 36.04 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

Predicted Solubility Profile

The principle of "like dissolves like" is a key determinant of solubility.[9] Carboxylic acids with fewer than five carbon atoms are generally soluble in water, but this solubility decreases as the size of the nonpolar hydrocarbon portion increases.[3][6][7] this compound, with ten carbon atoms, is expected to have limited solubility in water.[3]

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The relatively large nonpolar aromatic and alkyl structure is expected to dominate over the polar carboxylic acid group, limiting water solubility.[3][7] |

| Methanol, Ethanol | High | The ability to form hydrogen bonds with the carboxylic acid group should lead to good solubility. | |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polarity of these solvents should allow for favorable dipole-dipole interactions with the carboxylic acid. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring may allow for some interaction, but the polar carboxylic acid group will limit solubility. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as hydrogen bond acceptors, which can facilitate the dissolution of carboxylic acids.[10] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | High | Carboxylic acids react with strong bases to form highly soluble carboxylate salts.[5][6] |

| Aqueous Bicarbonate | 5% Sodium Bicarbonate (NaHCO₃) | High | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols must be followed. The following sections detail common methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

A systematic approach to qualitative solubility testing can provide rapid insights into the compound's properties and help in selecting appropriate solvents for further quantitative analysis.[11][12]

The following diagram outlines a typical workflow for determining the solubility class of an organic compound.

Caption: A flowchart for systematic qualitative solubility analysis.

-

Sample Preparation: Place approximately 20-30 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent in small portions.

-

Mixing: Vigorously shake or vortex the test tube for 1-2 minutes after each solvent addition.

-

Observation: Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves, it is classified as "soluble." If it does not dissolve, it is "insoluble."[13]

-

pH Testing (for aqueous solutions): If the compound is soluble in water, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic or basic.

Quantitative Solubility Determination

For drug development and formulation, quantitative solubility data is essential. The gravimetric method is a straightforward and widely used technique for this purpose.[14][15]

The following diagram illustrates the steps involved in the gravimetric determination of solubility.

Caption: A step-by-step workflow for the gravimetric method of solubility determination.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Filter the saturated solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Sample Collection: Accurately transfer a known volume of the clear filtrate to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure or in a drying oven until a constant weight of the solid residue is obtained.[16]

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the filtrate taken.

Spectroscopic Methods for Solubility Determination

For higher throughput screening, spectroscopic methods such as UV-Vis spectrophotometry can be employed.[17][18][19][20]

The following diagram shows the process of determining solubility using UV-Vis spectrophotometry.

Caption: A workflow for determining solubility via UV-Vis spectrophotometry.

-

Determine λmax: Dissolve a small amount of this compound in the chosen solvent and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in the solvent. Measure the absorbance of each standard at λmax and plot a graph of absorbance versus concentration.

-

Prepare and Equilibrate Saturated Solution: Follow steps 1 and 2 from the gravimetric method.

-

Sample Preparation and Measurement: Filter the saturated solution. Accurately dilute a known volume of the filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.[20]

Biological Context and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the biological targets or signaling pathways directly modulated by this compound. Some related aryloxyphenoxypropionate compounds are known to act as herbicides by inhibiting acetyl-CoA carboxylase in plants.[21] However, this mechanism of action in plants is not directly translatable to a therapeutic context in animals or humans without further research. For drug development purposes, identifying the specific molecular targets and pathways is a critical step that would require dedicated biological screening and mechanism of action studies.

Conclusion

While quantitative experimental data for the solubility of this compound is not currently available in published literature, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on its chemical structure, offers initial guidance for solvent selection. The detailed experimental protocols for qualitative and quantitative solubility determination, including gravimetric and spectroscopic methods, empower researchers to generate the necessary data for their specific applications. The provided workflows, visualized using Graphviz, offer clear and actionable steps for laboratory execution. Further research into the biological activity of this compound is necessary to elucidate its potential therapeutic applications and mechanisms of action.

References

- 1. This compound | C10H12O3 | CID 752313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. myrankers.com [myrankers.com]

- 9. youtube.com [youtube.com]

- 10. Ether - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. pharmajournal.net [pharmajournal.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pharmatutor.org [pharmatutor.org]

- 21. file.sdiarticle3.com [file.sdiarticle3.com]

An In-depth Technical Guide on the Thermochemical Properties of 3-(3-Methylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-(3-Methylphenoxy)propanoic acid. Due to the absence of direct experimental values for this specific compound in the current literature, this paper presents estimated data based on the closely related compound, 3-methylbenzoic acid. Furthermore, it details the standard experimental protocols utilized for the determination of key thermochemical properties, offering a foundational understanding for future experimental work.

Estimated Thermochemical Data

| Thermochemical Property | Symbol (Unit) | Value for 3-Methylbenzoic Acid |

| Enthalpy of Formation (solid) | ΔfH°solid (kJ/mol) | -417.2 |

| Enthalpy of Combustion (solid) | ΔcH°solid (kJ/mol) | -3992.5 |

| Enthalpy of Fusion | ΔfusH (kJ/mol) | 20.9 |

| Enthalpy of Sublimation | ΔsubH° (kJ/mol) | 97.4 |

| Solid Phase Heat Capacity | Cp,solid (J/mol·K) | 175.3 |

| Entropy of Fusion | ΔfusS (J/mol·K) | 54.4 |

Note: These values are for 3-methylbenzoic acid and should be used as estimations for this compound with caution. The additional ether linkage and propanoic acid chain in the target molecule will influence these values.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical properties for organic compounds like this compound involves several key experimental techniques. These protocols are crucial for obtaining accurate and reproducible data.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.[4][5]

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

-

Apparatus: A constant-volume bomb calorimeter.

-

Procedure:

-

A pellet of the sample of known mass is placed in the sample holder inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is placed in a calorimeter vessel containing a known amount of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The final temperature of the water after combustion is recorded.

-

-

Data Analysis: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO2 and H2O).[6]

2. Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

Differential Scanning Calorimetry is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It is particularly useful for determining the enthalpy of fusion and heat capacity.[4]

-

Principle: The difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.

-

Apparatus: A differential scanning calorimeter.

-

Procedure for Enthalpy of Fusion:

-

A small, accurately weighed sample is sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The heat flow to the sample is monitored. A peak in the heat flow curve at the melting point corresponds to the enthalpy of fusion.

-

-

Procedure for Heat Capacity:

-

Three scans are performed under the same conditions: a baseline scan with two empty pans, a scan with a sapphire standard of known heat capacity, and a scan with the sample.

-

The heat capacity of the sample is calculated by comparing the heat flow signals from the three scans.[7]

-

3. Thermogravimetric Analysis (TGA) for Sublimation Enthalpy

Thermogravimetric Analysis can be used to determine the enthalpy of sublimation by measuring the mass loss of a sample as a function of temperature under controlled atmospheric conditions.[4][8]

-

Principle: The mass of a sample is continuously monitored as it is heated at a constant rate. The rate of mass loss due to sublimation is related to the vapor pressure of the substance.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small amount of the sample is placed in the TGA pan.

-

The sample is heated at a slow, constant rate in an inert atmosphere.

-

The mass loss as a function of temperature is recorded.

-

-

Data Analysis: The enthalpy of sublimation can be determined from the TGA data using the Langmuir equation, which relates the rate of mass loss to the vapor pressure. By measuring the rate of mass loss at different temperatures, the vapor pressure curve can be constructed, and the enthalpy of sublimation can be calculated using the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates a general workflow for the experimental determination of the key thermochemical properties of an organic compound.

Caption: General workflow for determining thermochemical properties.

References

- 1. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 2. Benzoic acid, 3-methyl- (CAS 99-04-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benzoic acid, 3-methyl- [webbook.nist.gov]

- 4. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jpyro.co.uk [jpyro.co.uk]

- 7. fiveable.me [fiveable.me]

- 8. pubs.acs.org [pubs.acs.org]

Potential Derivatives of 3-(3-Methylphenoxy)propanoic Acid for Further Study: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The phenoxypropanoic acid moiety is a well-established pharmacophore present in a variety of therapeutic agents. The structural simplicity of 3-(3-Methylphenoxy)propanoic acid, featuring a methyl-substituted phenyl ring linked via an ether oxygen to a propanoic acid chain, offers multiple avenues for chemical modification. These modifications can systematically alter the compound's physicochemical properties, such as lipophilicity, polarity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior. This guide will focus on three primary areas of potential therapeutic application based on the activities of structurally related compounds: anti-inflammatory effects through cyclooxygenase (COX) inhibition, metabolic regulation via GPR40 agonism, and modulation of lipid and glucose metabolism through PPAR agonism.

Physicochemical Properties of this compound

A foundational understanding of the parent compound's properties is crucial for designing derivatives with improved characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Polar Surface Area | 46.5 Ų | PubChem[1] |

| CAS Number | 25173-36-8 | PubChem[1] |

Potential Therapeutic Targets and Derivative Design

The core structure of this compound can be systematically modified to target various biological pathways. The following sections explore potential derivatives and summarize the known activities of analogous compounds.

Cyclooxygenase (COX) Inhibition for Anti-Inflammatory Applications

Phenylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting COX enzymes. Derivatives of this compound could be synthesized and screened for COX-1 and COX-2 inhibition.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activities of Structurally Related Phenylpropanoic and Phenoxyacetic Acid Derivatives

| Compound Class | Representative Compounds | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Phenoxyacetic Acid Derivatives | 5d-f, 7b, 10c-f | 4.07 - 9.03 | 0.06 - 0.09 | High (up to 133.34) |

| Phenylpropionic Acid Derivatives | 6h | Better than Ibuprofen | Close to Nimesulide | Not Specified |

| Phenylpropionic Acid Derivatives | 6l | Better than Ibuprofen | Close to Nimesulide | Not Specified |

| Reference Drugs | ||||

| Celecoxib | 14.93 | 0.05 | ~298.6 | |

| Mefenamic Acid | 29.9 | 1.98 | 15.1 |

Note: Data is for structurally related compounds and serves as a predictive guide for potential activity.

G Protein-Coupled Receptor 40 (GPR40) Agonism for Type 2 Diabetes

GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1) is a promising target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists.

Table 2: GPR40 Agonist Activity of Phenylpropanoic Acid Analogs

| Compound ID | Structure | hGPR40 EC₅₀ (nM) |

| Analog 1 | Phenylpropanoic acid with biphenyl tail | 18 |

| Analog 2 | Phenylpropanoic acid with polar substituents | 25 |

| Analog 3 | Indole propanoic acid derivative | 5.6 |

| Reference (TAK-875) | Clinical candidate | 38 |

Note: Data is for analogous structures to guide derivatization strategies.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism for Metabolic Disorders

PPARs are nuclear receptors that play a crucial role in lipid and glucose metabolism. Phenylpropanoic acid derivatives have been developed as PPARα and PPARγ agonists for the treatment of dyslipidemia and insulin resistance.

Table 3: PPAR Agonist Activity of Phenylpropanoic Acid Derivatives

| Compound ID | Target | EC₅₀ (nM) |

| Analog 4 | hPPARα | 1.6 |

| Analog 5 | hPPARγ | 130 |

| Analog 6 | hPPARδ | 2.5 |

| Reference (Rosiglitazone) | hPPARγ | 43 |

Note: Data is for analogous structures to inform derivative design.

Proposed Derivative Synthesis Strategies

The following diagrams illustrate potential synthetic pathways for generating derivatives of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(3-Methylphenoxy)propanoic acid

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-(3-Methylphenoxy)propanoic acid. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This protocol is intended for researchers and scientists in organic chemistry and drug development. The procedure involves the reaction of 3-methylphenol (m-cresol) with 3-chloropropanoic acid in the presence of a base. The document includes a summary of quantitative data, a detailed experimental procedure, and a visual representation of the experimental workflow.

Introduction

This compound is a carboxylic acid derivative that can serve as a building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The Williamson ether synthesis provides a straightforward and efficient method for its preparation.[1][2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated by deprotonating 3-methylphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of 3-chloropropanoic acid, displacing the chloride leaving group.[1][3]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 3-Methylphenol (m-cresol) | 10.81 (10.4) | g (mL) | Molar Mass: 108.14 g/mol ; Density: 1.034 g/mL |

| 3-Chloropropanoic acid | 10.85 | g | Molar Mass: 108.52 g/mol [4] |

| Sodium Hydroxide | 8.80 | g | Molar Mass: 40.00 g/mol |

| Solvent | |||

| Water (deionized) | 100 | mL | |

| Reaction Conditions | |||

| Temperature | 90 - 100 | °C | |

| Reaction Time | 2 - 3 | hours | |

| Product Information | |||

| Theoretical Yield | 18.02 | g | |

| Expected Yield | 14.4 - 16.2 | g | 80-90% of theoretical |

| Molecular Formula | C₁₀H₁₂O₃ | [5] | |

| Molecular Weight | 180.20 | g/mol | [5] |

| Appearance | White to off-white solid | ||

| Melting Point | 96-98 | °C |

Experimental Protocol

4.1. Materials and Reagents

-

3-Methylphenol (m-cresol)

-

3-Chloropropanoic acid[6]

-

Sodium hydroxide (NaOH) pellets

-

Hydrochloric acid (HCl), 6 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

pH indicator paper

-

Rotary evaporator

4.2. Procedure

-

Preparation of the Sodium Phenoxide:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of deionized water.

-

To the stirred sodium hydroxide solution, add 10.81 g (0.10 mol) of 3-methylphenol.

-

Stir the mixture at room temperature for 15-20 minutes to ensure the complete formation of the sodium 3-methylphenoxide salt.

-

-

Reaction with 3-Chloropropanoic Acid:

-

In a separate beaker, dissolve 10.85 g (0.10 mol) of 3-chloropropanoic acid in 50 mL of deionized water.

-

Slowly add the 3-chloropropanoic acid solution to the stirred sodium 3-methylphenoxide solution in the round-bottom flask.

-

Attach a reflux condenser to the flask and heat the reaction mixture to 90-100 °C using a heating mantle.[7]

-

Maintain the reaction at this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled reaction mixture to a 250 mL separatory funnel.

-

Acidify the solution by slowly adding 6 M hydrochloric acid while stirring, until the pH of the aqueous solution is approximately 1-2 (test with pH paper). A precipitate of the crude product should form.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).[7] Combine the organic layers in the separatory funnel.

-

Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and collect the filtrate.

-

-

Purification and Characterization:

-

Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude this compound.

-

For further purification, the crude product can be recrystallized from a suitable solvent system, such as a mixture of water and ethanol or toluene.

-

Dry the purified product under vacuum to obtain a white to off-white solid.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR).

-

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Sodium hydroxide is corrosive and can cause severe burns.[7] Handle with care.

-

3-Methylphenol is toxic and a skin irritant.[7] Avoid contact with skin and eyes.

-

3-Chloropropanoic acid is corrosive.

-

Diethyl ether is extremely flammable and should be handled away from ignition sources.

-

Hydrochloric acid is corrosive and releases toxic fumes. Handle with care.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 3-Chloropropionic acid | C3H5ClO2 | CID 7899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H12O3 | CID 752313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloropropanoic acid - Wikipedia [en.wikipedia.org]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

Application Notes and Protocols for the Spectroscopic Analysis of 3-(3-Methylphenoxy)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(3-Methylphenoxy)propanoic acid. Due to the absence of publicly available experimental spectra, the data presented herein is predicted based on the analysis of its constituent chemical moieties, m-cresol and 3-phenoxypropanoic acid, and established NMR prediction principles. These notes are intended to serve as a reference for the identification and structural elucidation of this compound.

Chemical Structure and Atom Numbering

The structure of this compound is depicted below with a numbering system for unambiguous assignment of NMR signals.

Caption: Chemical structure of this compound with atom numbering.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions are based on an analysis of structurally similar compounds and standard NMR chemical shift increments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-L (COOH) | ~11.0 - 12.0 | broad singlet | - | 1H |

| H-2 | ~6.75 | singlet | - | 1H |

| H-4 | ~6.70 | doublet | ~8.0 | 1H |

| H-5 | ~7.15 | triplet | ~8.0 | 1H |

| H-6 | ~6.80 | doublet | ~8.0 | 1H |

| H-9 (O-CH₂) | ~4.25 | triplet | ~6.0 | 2H |

| H-10 (CH₂) | ~2.85 | triplet | ~6.0 | 2H |

| H-13 (Ar-CH₃) | ~2.30 | singlet | - | 3H |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-11 (C=O) | ~178.0 |

| C-1 | ~158.0 |

| C-3 | ~140.0 |

| C-5 | ~130.0 |

| C-6 | ~122.0 |

| C-2 | ~117.0 |

| C-4 | ~113.0 |

| C-9 (O-CH₂) | ~66.0 |

| C-10 (CH₂) | ~35.0 |

| C-13 (Ar-CH₃) | ~21.5 |

Interpretation of Predicted Spectra

¹H NMR Spectrum

-

Aromatic Region (δ 6.7-7.2 ppm): The four protons on the benzene ring are expected to show distinct signals due to their different chemical environments. H-5 is predicted to be the most downfield of the aromatic protons due to its para position relative to the methyl group and meta to the ether linkage. H-2, situated between the two ortho/para directing groups, is expected to appear as a singlet. H-4 and H-6 are predicted to be doublets, coupling with H-5.

-

Aliphatic Region (δ 2.8-4.3 ppm): The two methylene groups of the propanoic acid chain are expected to appear as two triplets, each integrating to 2H. The protons on C-9 (H-9), being directly attached to the oxygen atom, will be more deshielded and appear further downfield compared to the protons on C-10 (H-10). The coupling between these two adjacent methylene groups should result in a triplet-of-triplets pattern with a coupling constant of approximately 6.0 Hz.

-

Methyl and Carboxylic Acid Protons: The methyl protons (H-13) on the aromatic ring are expected to appear as a sharp singlet around 2.30 ppm. The carboxylic acid proton (H-L) is typically broad and appears significantly downfield, often between 11.0 and 12.0 ppm.

¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~178.0 ppm): The carboxylic acid carbonyl carbon (C-11) is expected to have the most downfield chemical shift.

-

Aromatic Carbons (δ 113.0-158.0 ppm): The six aromatic carbons will have distinct chemical shifts. C-1, attached to the electronegative oxygen, will be the most downfield. C-3, bearing the methyl group, will also be downfield. The remaining aromatic carbons will appear in the expected regions for a substituted benzene ring.

-

Aliphatic and Methyl Carbons (δ 21.5-66.0 ppm): The carbon of the methylene group attached to the phenoxy oxygen (C-9) is expected around 66.0 ppm. The other methylene carbon (C-10) will be more upfield at approximately 35.0 ppm. The methyl carbon (C-13) is predicted to have the most upfield chemical shift at around 21.5 ppm.

Experimental Protocols

The following are standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra of small molecules like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Most commercially available deuterated solvents for NMR already contain TMS.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortex the NMR tube gently if necessary.

NMR Data Acquisition

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 0-16 ppm

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm

-

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the interpretation of the NMR spectra of this compound.

Caption: Workflow for the interpretation of NMR spectra.

Gas chromatography-mass spectrometry (GC-MS) analysis of 3-(3-Methylphenoxy)propanoic acid.

An Application Note for the Analysis of 3-(3-Methylphenoxy)propanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound is an organic compound of interest in various fields, including pharmaceutical development and metabolomics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] However, the direct analysis of carboxylic acids like this compound by GC-MS is challenging due to their low volatility and high polarity, which can lead to poor peak shape and late elution times.[2][3] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile ester or silyl derivative, making the analyte suitable for GC analysis.[4][5]

This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters. The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

Principle

The overall workflow involves an initial sample preparation step using liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.[1] This is followed by a chemical derivatization reaction, specifically methylation, to increase the volatility of the target acid. The resulting methyl ester derivative is then injected into the GC-MS system. In the gas chromatograph, the derivatized analyte is separated from other components on a capillary column. Subsequently, the mass spectrometer ionizes the eluted compound, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that provides structural information for identification and quantification.[1][6]

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)[7]

-

Hexane (HPLC grade)[7]

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Derivatization reagent: 14% Boron trifluoride in methanol (BF₃-Methanol) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2]

-

Deionized water

-

Glassware: vials, pipettes, centrifuge tubes

-

Centrifuge

-

Vortex mixer

-

Heating block or oven

-

Nitrogen evaporator

Sample Preparation: Liquid-Liquid Extraction (LLE)

-